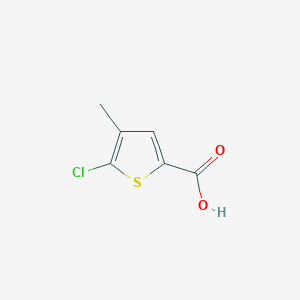

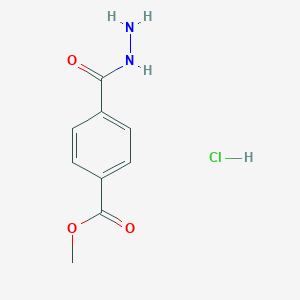

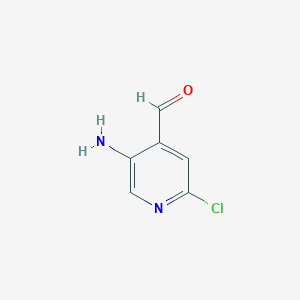

![molecular formula C18H18ClN5O2 B2636412 3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896322-73-9](/img/structure/B2636412.png)

3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties and safety profile . The compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity .Molecular Structure Analysis

The molecular structure of the compound can be determined by various spectroscopic techniques. The molecular formula of a similar compound, “3-(3-Chlorobenzyl)-8-[2-(dimethylamino)ethyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, is C20H23ClN6O2, with an average mass of 414.889 Da and a mono-isotopic mass of 414.157104 Da .Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has led to the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their pharmacological potential. For instance, studies have produced derivatives evaluated as potent 5-HT(1A) receptor ligands, demonstrating anxiolytic-like and antidepressant activities in preclinical models. These findings suggest that modifications to the imidazo[2,1-f]purine scaffold could yield compounds with promising anxiolytic and antidepressant properties, warranting further investigation for therapeutic applications (Zagórska et al., 2009).

Receptor Affinity and Molecular Studies

Further structural modifications of the imidazo[2,1-f]purine-2,4-dione system have been explored to enhance receptor affinity and selectivity, particularly towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Notably, compounds with a substituent at the 7-position exhibited significant receptor ligand activity, highlighting the importance of structural features for receptor affinity and suggesting potential for developing new therapeutic agents (Zagórska et al., 2015).

Antagonistic Activity Towards A3 Adenosine Receptors

Compounds featuring additional fused rings on the xanthine nucleus, including imidazo[2,1-f]purine-2,4-diones, have shown antagonistic activity towards A3 adenosine receptors. This activity presents a pathway for the development of selective A3 adenosine receptor antagonists, which could have therapeutic implications in conditions where modulation of this receptor is beneficial (Baraldi et al., 2005).

Future Directions

The future directions for this compound could involve further studies on its pharmacological properties and potential therapeutic applications. Molecular modeling has revealed that fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo purine-2,4(3H,8H)-dione have major significance for the provision of lead compounds for antidepressant and/or anxiolytic application .

properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-4-22-11(2)9-23-14-15(20-17(22)23)21(3)18(26)24(16(14)25)10-12-6-5-7-13(19)8-12/h5-9H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKDNIJNEWKDOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16614298 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

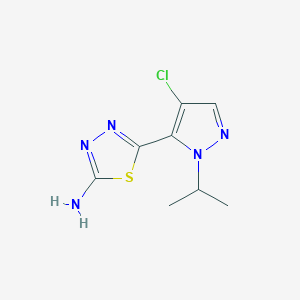

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)

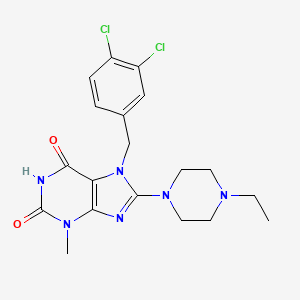

![N-Methyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2636344.png)

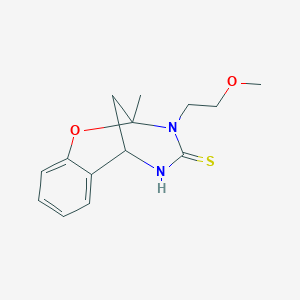

![Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B2636347.png)